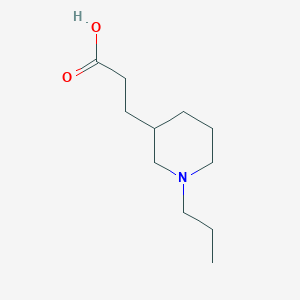

3-(1-Propylpiperidin-3-yl)propanoic acid

Description

3-(1-Propylpiperidin-3-yl)propanoic acid is a propanoic acid derivative featuring a piperidine ring substituted with a propyl group at the nitrogen atom and a propanoic acid side chain at the 3-position. Piperidine derivatives are known for their roles in central nervous system targeting, antimicrobial activity, and enzyme inhibition .

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

3-(1-propylpiperidin-3-yl)propanoic acid |

InChI |

InChI=1S/C11H21NO2/c1-2-7-12-8-3-4-10(9-12)5-6-11(13)14/h10H,2-9H2,1H3,(H,13,14) |

InChI Key |

DDWJZGXWDHJVJZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCC(C1)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Propylpiperidin-3-yl)propanoic acid typically involves the alkylation of piperidine followed by the introduction of the propanoic acid moiety. One common method involves the reaction of 1-propylpiperidine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Propylpiperidin-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the piperidine ring, leading to a wide range of derivatives .

Scientific Research Applications

3-(1-Propylpiperidin-3-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other medical conditions.

Industry: It is used in the development of new materials with specific properties, such as plasticizers and stabilizers

Mechanism of Action

The mechanism of action of 3-(1-Propylpiperidin-3-yl)propanoic acid involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on propanoic acid derivatives with heterocyclic or aromatic substituents, as identified in the evidence. These compounds highlight structural and functional differences that influence their biological activities and applications.

Chlorinated 3-Phenylpropanoic Acid Derivatives

Example Compounds :

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid

- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

Key Features :

- Structure : Aromatic phenyl ring with chlorine and hydroxyl substituents.

- Comparison: Unlike 3-(1-Propylpiperidin-3-yl)propanoic acid, these compounds lack a nitrogenous heterocycle, which may reduce their ability to interact with bacterial membranes or enzymes requiring basic nitrogen atoms.

Heterocyclic Propanoic Acid Derivatives

3-(1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl)propanoic Acid Amides

Key Features :

- Structure: Combines pyrazole and pyridazine rings with a propanoic acid chain.

- Activity : Exhibited analgesic activity comparable to aspirin in acetic acid-induced writhing tests. Substitutions on the amide group modulated potency .

- Comparison: The pyridazine and pyrazole rings introduce planar aromatic systems, enabling π-π stacking interactions with biological targets.

3-(2-Oxo-2H-pyran-6-yl)propanoic Acid

Key Features :

- Structure: Pyran ring with a ketone group and propanoic acid side chain.

- Activity : Moderate antifungal activity against Aspergillus niger and weak activity against C. albicans .

- Comparison : The oxygen-rich pyran ring may engage in hydrogen bonding, differing from the nitrogen-based interactions of piperidine. This structural divergence could explain the target compound’s hypothetical preference for bacterial over fungal targets .

Sulfonamide-Functionalized Propanoic Acids

Example Compound: 3-(N-(4-Sulfamoylphenyl)amino)propanoic acid Key Features:

- Structure: Sulfonamide group linked to a propanoic acid via an amino bridge.

- Comparison : The sulfonamide group enhances water solubility and acidity compared to the piperidine group, which may alter pharmacokinetic profiles. The target compound’s propylpiperidine moiety could improve lipid solubility, favoring tissue penetration .

Structural and Functional Analysis Table

Research Implications and Gaps

- Structural Insights: The piperidine ring in this compound may confer unique target-binding capabilities compared to aromatic or oxygen-containing analogs.

- Activity Prediction : Based on analogs, the compound could exhibit antimicrobial or analgesic properties, but empirical validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.